4-bromo-1H-indol-6-amine

Catalog No.
S746347
CAS No.
375369-03-2
M.F
C8H7BrN2
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1H-indol-6-amine

CAS Number

375369-03-2

Product Name

4-bromo-1H-indol-6-amine

IUPAC Name

4-bromo-1H-indol-6-amine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2

InChI Key

HVFXXSXTSLTPRS-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)N)Br

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)Br
  • Organic synthesis

    4-Bromo-1H-indol-6-amine may serve as a building block for the synthesis of more complex molecules due to the presence of the reactive amine and bromine functional groups. These functional groups can be exploited for further chemical transformations [].

  • Medchem exploration

    Indole derivatives are a prominent class of heterocycles with diverse biological activities. The introduction of a bromine atom and an amine group at specific positions on the indole ring might lead to interesting properties for further investigation in medicinal chemistry [, ].

  • Development of fluorescent probes

    Certain indole derivatives exhibit fluorescent properties. 4-Bromo-1H-indol-6-amine could potentially be explored for the development of fluorescent probes for biological applications, depending on its photophysical properties [].

4-Bromo-1H-indol-6-amine is a chemical compound with the molecular formula C₈H₇BrN₂. It features a bromine atom at the fourth position and an amine group at the sixth position of the indole ring. This compound is part of a larger class of indole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. The unique structure of 4-bromo-1H-indol-6-amine allows it to participate in various

4-Bromo-1H-indol-6-amine itself is not known to have a specific mechanism of action in biological systems. However, due to its role as a versatile building block, it can be incorporated into various molecules with diverse biological activities. The final activity depends on the specific functional groups attached to the indole core after synthesis [].

  • Palladium-Catalyzed Arylation: This reaction involves the introduction of aryl groups at the bromine position, enhancing the compound's reactivity and potential applications in medicinal chemistry .
  • Amidation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides, which are important in drug development .
  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of more complex molecules .

These reactions highlight the versatility of 4-bromo-1H-indol-6-amine in synthetic organic chemistry.

Compounds containing indole structures, including 4-bromo-1H-indol-6-amine, exhibit a range of biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Indole derivatives have shown activity against various bacterial strains, making them candidates for new antibiotics .
  • Anticancer Properties: Some studies suggest that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
  • Neuroprotective Effects: Certain indole compounds have been investigated for their potential to protect neuronal cells from damage .

The specific biological activity of 4-bromo-1H-indol-6-amine may vary depending on its interactions with biological targets.

Several methods have been developed for synthesizing 4-bromo-1H-indol-6-amine:

  • From 4-Bromoindole: A common approach involves alkylating 4-bromoindole with suitable reagents to introduce the amine group at the sixth position. This multi-step synthesis typically includes:
    • Alkylation with bromoacetic ester.
    • Hydrolysis to yield intermediate products.
    • Final conversion to 4-bromo-1H-indol-6-amine through amination reactions .
  • Direct Amination: Another method includes direct amination of 4-bromoindole using ammonia or primary amines under appropriate conditions.

These methods illustrate the compound's accessibility for research and industrial applications.

4-Bromo-1H-indol-6-amine has several notable applications:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing various pharmaceutical agents, particularly those targeting bacterial infections and cancer.
  • Research Tool: The compound is utilized in biological research to study the mechanisms of action of indole derivatives and their effects on cellular processes.

Interaction studies involving 4-bromo-1H-indol-6-amine are crucial for understanding its biological mechanisms. Research has focused on:

  • Protein Binding: Investigating how this compound interacts with specific proteins can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition: Studies have shown that certain indole derivatives can inhibit key enzymes involved in disease pathways, highlighting their potential as drug candidates .

These studies are essential for evaluating the efficacy and safety of 4-bromo-1H-indol-6-amine in clinical settings.

Several compounds share structural similarities with 4-bromo-1H-indol-6-amine, each possessing unique properties:

Compound NameStructure CharacteristicsKey Activities
5-BromoindoleBromine at the fifth positionAntimicrobial properties
4-MethylindoleMethyl group at the fourth positionNeuroprotective effects
6-BromoindoleBromine at the sixth positionPotential anticancer activity
IndoleBasic structure without substitutionsBroad biological activities

The uniqueness of 4-bromo-1H-indol-6-amine lies in its specific bromine and amine substitutions, which influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

2.1

Wikipedia

4-Bromo-1H-indol-6-amine

Dates

Last modified: 08-15-2023

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